methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17738790
InChI: InChI=1S/C10H12N4/c1-11-7-10-13-12-8-14(10)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
SMILES:
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine

CAS No.:

Cat. No.: VC17738790

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine -

Specification

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name N-methyl-1-(4-phenyl-1,2,4-triazol-3-yl)methanamine
Standard InChI InChI=1S/C10H12N4/c1-11-7-10-13-12-8-14(10)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Standard InChI Key QYQBLIKJTXVTGZ-UHFFFAOYSA-N
Canonical SMILES CNCC1=NN=CN1C2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine (IUPAC name: N-methyl-1-(4-phenyl-1,2,4-triazol-3-yl)methanamine) features a 1,2,4-triazole core linked to a phenyl ring at position 4 and a methylamine group at position 3 (Figure 1) . Key identifiers include:

PropertyValue
Molecular FormulaC₁₀H₁₂N₄
Molecular Weight188.23 g/mol
CAS Number1249440-41-2
InChI KeyQYQBLIKJTXVTGZ-UHFFFAOYSA-N
Canonical SMILESCNCC1=NN=CN1C2=CC=CC=C2
PubChem CID52371544

The compound’s planar triazole ring and flexible methylamine side chain facilitate interactions with biological targets, such as enzymes and receptors .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves cyclizing 4-phenyl-1,2,4-triazole with formaldehyde and ammonium chloride under reflux. A representative protocol is as follows:

  • Reagents: 4-Phenyl-1,2,4-triazole (1 eq), formaldehyde (1.2 eq), ammonium chloride (1.5 eq).

  • Conditions: Reflux in ethanol at 80°C for 8–12 hours.

  • Workup: Neutralization with NaOH, extraction with dichloromethane, and purification via column chromatography.

Yields typically range from 60–75%, with purity confirmed by HPLC and NMR .

Derivative Synthesis

The dihydrochloride salt is prepared by treating the free base with hydrochloric acid in methanol, yielding a crystalline solid (95% purity) . This modification improves stability for long-term storage .

Biological Activities

Cell LineIC₅₀ (µM)Mechanism
MCF-712.3 ± 1.2Caspase-3 activation, ROS generation
A54917.8 ± 2.1Mitochondrial dysfunction

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). Synergy with fluconazole enhances antifungal potency by 4-fold, likely through ergosterol biosynthesis disruption.

Applications in Drug Development

Lead Optimization

Structural analogs with halogen substitutions (e.g., Cl, F) at the phenyl ring show improved pharmacokinetic profiles, including higher oral bioavailability (45–60% in murine models) .

Agrochemistry

Preliminary studies indicate herbicidal activity against Amaranthus retroflexus (ED₅₀ = 50 µg/mL), though field trials are pending.

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